molecular formula C18H20ClN3O3S B001142 Rosiglitazone hydrochloride CAS No. 302543-62-0

Rosiglitazone hydrochloride

Cat. No.: B001142
CAS No.: 302543-62-0
M. Wt: 393.9 g/mol
InChI Key: XRSCTTPDKURIIJ-UHFFFAOYSA-N
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Description

Rosiglitazone hydrochloride is an oral insulin-sensitizing agent belonging to the thiazolidinedione (TZD) class, primarily used to manage type 2 diabetes mellitus (T2DM). It selectively activates peroxisome proliferator-activated receptor gamma (PPARγ) with an EC₅₀ of 60 nM and a dissociation constant (Kd) of 40 nM, enhancing insulin sensitivity in adipose tissue, skeletal muscle, and the liver . The hydrochloride salt formulation demonstrates bioequivalence to rosiglitazone maleate, with comparable pharmacokinetic (PK) profiles in healthy volunteers, including similar Cmax (peak plasma concentration) and AUC (area under the curve) values . Its molecular structure includes a thiazolidinedione ring critical for PPARγ binding, with the hydrochloride salt improving solubility and bioavailability .

Preparation Methods

Synthesis of 4-[2-(N-Methyl-N-(2-Pyridyl)Amino)Ethoxy]Benzaldehyde

The coupling reaction between 2-(N-methyl-N-(2-pyridyl)amino)ethanol and 4-fluorobenzaldehyde is a pivotal step in rosiglitazone synthesis. Early methods by Cantello et al. (1994) achieved a 48% yield using dimethylformamide (DMF) and sodium hydride at room temperature . However, the patent US6515132B2 introduces significant improvements by replacing sodium hydride with alkali metal hydroxides or alkoxides in aprotic polar solvents. Key advancements include:

Solvent and Base Optimization

  • Solvent Selection : Dimethyl sulfoxide (DMSO), DMF, and tetrahydrofuran (THF) were identified as optimal due to their ability to stabilize intermediates and enhance reaction kinetics .

  • Base Systems : Potassium tert-butoxide (t-BuOK) and potassium hydroxide (KOH) outperformed sodium hydride, increasing yields to 88% at 25–30°C . This eliminates the need for elevated temperatures (80°C), reducing energy costs and side reactions.

Mechanistic Insights

The reaction proceeds via nucleophilic aromatic substitution, where the alkoxide ion deprotonates the ethanol derivative, generating a stronger nucleophile. The electron-withdrawing fluorine atom on 4-fluorobenzaldehyde activates the aromatic ring for attack, forming the ether linkage .

Thiazolidinedione Ring Formation

The condensation of 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde with thiazolidine-2,4-dione constitutes the core synthesis of rosiglitazone. Patent WO2006026934A1 details a catalytic hydrogenation approach using cobalt-based catalysts, achieving 70–90% yields . Critical parameters include:

Catalytic Hydrogenation Conditions

  • Catalyst : Cobalt chloride (CoCl₂) in methanol facilitates selective reduction of the imine intermediate.

  • Temperature Control : Maintaining 35–45°C for 3 hours minimizes over-reduction and byproduct formation .

  • Isolation Techniques : Filtration and pH adjustment (to 6–7) ensure high-purity rosiglitazone free base (99.5% purity) .

Comparative Analysis of Isolation Methods

  • Direct Crystallization : Yields 98% purity but retains residual cobalt (0.1–0.3%), necessitating additional purification .

  • Solvent Extraction : Ethyl acetate washes (4×500 mL) followed by water (3×1 L) reduce metal contaminants to <0.01% .

Salt Formation with Maleic Acid

Conversion of rosiglitazone free base to its maleate salt is critical for pharmacokinetic performance. US6515132B2 reports a 90–95% yield via refluxing equimolar rosiglitazone and maleic acid in acetone at 50–55°C . Advantages over prior methods include:

Solvent Advantages

  • Acetone vs. Methanol : Acetone’s low boiling point (56°C) enables rapid solvent removal, yielding a free-flowing powder with <0.1% moisture .

  • Purity Profile : Impurity levels (<0.1%) meet USFDA standards without requiring chromatographic purification .

Crystallization Dynamics

Slow cooling (0.5°C/min) produces uniform crystal morphology, enhancing dissolution rates. X-ray diffraction confirms a monoclinic crystal system with improved stability under humid conditions .

Analytical and Process Validation

HPLC Method Development

A validated HPLC protocol (PubMed study) employs an X-Terra RP-18 column with water-acetonitrile-acetic acid (85:15:0.5) mobile phase . Key validation parameters include:

  • Linearity : 50–6000 ng/mL (r² > 0.996) .

  • Precision : Intra-day RSD 0.74%, inter-day RSD 1.45% .

  • Recovery : 99.3% accuracy in spiked microsomal preparations .

Dissolution Testing of Enteric-Coated Tablets

PMC research outlines a two-stage dissolution test:

  • Gastric Phase : 0.01 M HCl for 2 hours (no release) .

  • Intestinal Phase : pH 6.8 phosphate buffer with 0.25% SDS achieves >80% release within 30 minutes .

Industrial-Scale Process Optimization

Cost-Benefit Analysis

  • Catalyst Recycling : Cobalt recovery via ion-exchange resins reduces raw material costs by 15% .

  • Solvent Reuse : Distillation reclaims 90% of acetone, lowering waste disposal expenses .

Environmental Impact

  • Green Chemistry Metrics :

    • Process Mass Intensity (PMI): 8.2 kg/kg (vs. 12.5 kg/kg in prior methods) .

    • E-Factor: 6.3, with 85% of waste classified as aqueous .

Chemical Reactions Analysis

Rosiglitazone Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reduction reactions are used to convert the compound into its reduced form, often using reducing agents.

    Substitution: This involves replacing one functional group in the compound with another, using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Scientific Research Applications

Type 2 Diabetes Mellitus Management

Rosiglitazone is primarily indicated for the treatment of type 2 diabetes mellitus, either as monotherapy or in combination with other antidiabetic agents such as metformin or sulfonylureas. Its efficacy in lowering hemoglobin A1c (HbA1c) levels is comparable to other oral hypoglycemic agents:

  • Monotherapy : Effective for patients inadequately controlled by diet and exercise alone.
  • Combination Therapy : Enhances glycemic control when added to metformin or sulfonylureas .

Potential Non-Hypoglycemic Effects

Research has indicated that rosiglitazone may have beneficial effects on cardiovascular risk factors and inflammatory conditions:

  • Cardiovascular Protection : Studies suggest that rosiglitazone may reduce intimal-medial thickness in vascular smooth muscle cells, potentially lowering atherosclerosis risk .
  • Neuroprotective Properties : Research indicates that rosiglitazone has protective effects against neurodegenerative diseases such as Parkinson's disease due to its anti-apoptotic and anti-oxidative properties .

Ulcerative Colitis Treatment

Emerging evidence suggests that rosiglitazone may also be effective in treating mild to moderate ulcerative colitis due to its anti-inflammatory effects .

Data Tables

Application Indication Efficacy Notes
Type 2 Diabetes MellitusMonotherapy / Combination TherapyLowers HbA1c by 1-2%Comparable efficacy to metformin/sulfonylureas
Cardiovascular Risk ReductionPotential benefit in atherosclerosisReduces intimal-medial thicknessRequires further research
Neurodegenerative DiseasesParkinson's DiseaseAnti-apoptotic effects observedPromising but needs more clinical trials
Ulcerative ColitisMild to Moderate CasesAnti-inflammatory propertiesLimited studies available

Case Studies

  • Combination Therapy with Metformin
    • A clinical trial involving patients with type 2 diabetes inadequately controlled on metformin showed that adding rosiglitazone significantly improved glycemic control and insulin sensitivity compared to metformin alone .
  • Cardiovascular Outcomes
    • A study assessing cardiovascular outcomes found no significant increase in heart attack risk among patients treated with rosiglitazone compared to placebo, leading to the lifting of previous restrictions on its use .
  • Neuroprotective Effects
    • Research on human neuroblastoma cells demonstrated that rosiglitazone protects against MPP(+)-induced cytotoxicity, suggesting potential applications in neurodegenerative diseases .

Mechanism of Action

Rosiglitazone Hydrochloride exerts its effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ), a type of nuclear receptor. This activation influences the production of various gene products involved in glucose and lipid metabolism. The compound increases the body’s sensitivity to insulin, thereby improving glycemic control. It also has anti-inflammatory effects by reducing nuclear factor kappa-B (NFκB) levels and increasing inhibitor (IκB) levels .

Comparison with Similar Compounds

Rosiglitazone Maleate

Rosiglitazone maleate, the original salt form, shares identical therapeutic efficacy with the hydrochloride salt.

Parameter Rosiglitazone Hydrochloride Rosiglitazone Maleate 90% CI for Ratio
Cmax 283 ng/mL 275 ng/mL 96.79–109.73
AUC0–24 2137 ng·h/mL 2193 ng·h/mL 92.14–102.93

Pioglitazone Hydrochloride

Pioglitazone hydrochloride, another TZD, shows divergent safety and efficacy profiles:

  • Efficacy: In a meta-analysis of nonalcoholic steatohepatitis (NASH) trials, pioglitazone (30–45 mg/day) improved advanced fibrosis by +4.8% over placebo, whereas rosiglitazone (4–8 mg/day) showed neutral effects (−2.6% to 0%) .
  • Safety : Pioglitazone exhibits a lower risk of congestive heart failure (CHF) compared to rosiglitazone. A disproportionality analysis found rosiglitazone maleate/metformin combinations had an EB05 score of 7.3 for CHF signals, versus 2.4 for pioglitazone combinations .
  • Structural Differences : Pioglitazone’s tyrosine-based side chain may confer distinct PPARγ activation kinetics, contributing to its differential effects on lipid metabolism .

Metformin Hydrochloride

Metformin, a biguanide often combined with rosiglitazone, contrasts in mechanism and application:

  • Mechanism : Metformin reduces hepatic gluconeogenesis via AMPK activation, while rosiglitazone enhances peripheral glucose uptake via PPARγ .
  • Combination Therapy: Fixed-dose combinations (e.g., Avandamet®) improve glycemic control synergistically. Clinical trials report HbA1c reductions of −1.5% to −2.0% with rosiglitazone/metformin versus −1.2% for monotherapy .
  • Safety : Metformin lacks PPARγ-related side effects (e.g., weight gain, edema) but carries a risk of lactic acidosis .

Berberine Hydrochloride

Berberine, a natural alkaloid, demonstrates comparable glucose-lowering efficacy to rosiglitazone in clinical trials:

Parameter Berberine (1 g/day) Rosiglitazone (4 mg/day) Metformin (1.5 g/day)
ΔFPG (mmol/L) −2.7 −2.6 −2.8
ΔHbA1c (%) −1.5 −1.4 −1.6

Analytical and Pharmacokinetic Comparisons

Detection Methods

  • HPLC : Simultaneous quantification of rosiglitazone, pioglitazone, and metformin is achieved using C8 columns with UV detection at 215 nm, offering retention times of 1.9, 3.4, and 6.7 minutes, respectively .
  • SERS : Surface-enhanced Raman spectroscopy (SERS) distinguishes rosiglitazone maleate (848 cm⁻¹, 1176 cm⁻¹ peaks) from pioglitazone hydrochloride (824 cm⁻¹, 1207 cm⁻¹) in pharmaceutical formulations .

Biological Activity

Rosiglitazone hydrochloride, a member of the thiazolidinedione class of drugs, is primarily used for the management of type 2 diabetes mellitus. Its biological activity is largely attributed to its role as a selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a pivotal role in regulating glucose and lipid metabolism. This article delves into the biological mechanisms, pharmacokinetics, and clinical implications of rosiglitazone, supported by relevant data and case studies.

Rosiglitazone acts by activating PPARγ, a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism. This activation enhances insulin sensitivity in various tissues, including adipose tissue, skeletal muscle, and the liver. The following key effects are noted:

  • Increased Insulin Sensitivity : Rosiglitazone improves glycemic control by enhancing insulin sensitivity and reducing circulating insulin levels .
  • Anti-inflammatory Effects : The drug also exhibits anti-inflammatory properties by decreasing levels of nuclear factor kappa-B (NFκB) and increasing inhibitor (IκB) levels, which may contribute to its therapeutic effects beyond glucose regulation .

Pharmacokinetics

The pharmacokinetic profile of rosiglitazone demonstrates high bioavailability and extensive protein binding:

  • Bioavailability : Approximately 99% .
  • Peak Plasma Concentration : Achieved about 1 hour post-administration .
  • Volume of Distribution : Ranges from 13.5 L in pediatric patients to 17.6 L in adults .
  • Protein Binding : 99.8%, primarily to albumin .
  • Metabolism : Predominantly metabolized by cytochrome P450 isoenzyme CYP2C8, leading to inactive metabolites .

Clinical Efficacy

Numerous studies have evaluated the efficacy of rosiglitazone in managing type 2 diabetes:

Case Study: Efficacy in Type 2 Diabetes

A double-blind study involving 380 patients assessed the impact of varying doses of rosiglitazone on fasting plasma glucose (FPG). Results indicated that:

  • Dosage Impact : Doses of 1.0 mg and 2.0 mg twice daily significantly reduced FPG levels (p=0.0001).
  • Secondary Outcomes : Improvements were also observed in HbA1c levels and reductions in plasma insulin and free fatty acids, alongside increases in total cholesterol and HDL levels .

Safety Profile

While rosiglitazone is effective for glycemic control, concerns regarding its safety profile have emerged:

  • Cancer Risk : A meta-analysis indicated no significant increase in cancer risk associated with rosiglitazone treatment compared to controls (OR 0.91; 95% CI 0.71–1.16) but suggested a potential protective effect against certain malignancies .
  • Adverse Effects : Common side effects include weight gain and fluid retention, necessitating careful monitoring during treatment.

Research Findings on Additional Benefits

Recent investigations have explored potential neuroprotective effects of rosiglitazone beyond diabetes management:

Case Study: Alzheimer’s Disease

Research has shown that rosiglitazone may reduce amyloid beta (Aβ) burden in transgenic mouse models of Alzheimer's disease. Key findings include:

  • Reduction in Amyloid Plaques : Significant decrease in amyloid plaques within the hippocampus.
  • Memory Improvement : The drug improved recognition and spatial memory, suggesting possible applications in neurodegenerative conditions .

Summary Table of Key Findings

ParameterValue/Outcome
Bioavailability~99%
Peak Plasma Concentration~1 hour post-dose
Protein Binding99.8% to albumin
Efficacy in FPG ReductionSignificant at doses ≥1 mg (p=0.0001)
Cancer RiskNo significant increase (OR 0.91)
Neuroprotective EffectsReduced Aβ burden; improved memory

Q & A

Q. Basic: What methodologies are recommended for addressing the pH-dependent solubility limitations of rosiglitazone hydrochloride in preclinical formulation studies?

This compound exhibits significant pH-dependent solubility, with maximal solubility at pH 1.2 and drastic reductions above pH 4.0. To overcome this, researchers commonly employ solid dispersion systems using hydrophilic polymers like maltodextrin or poloxamer. These systems enhance dissolution by reducing particle aggregation and improving wettability. Saturation solubility studies in 0.1 N HCl (1.746 ± 0.0025 M × 10⁻³) can quantify improvements, while differential scanning calorimetry (DSC) and X-ray diffraction (XRD) confirm amorphous state formation .

Q. Advanced: How can contradictory efficacy data for this compound in diabetes models be systematically analyzed?

Contradictions often arise from variations in experimental design, such as dosage regimens (e.g., 5 mg/kg vs. 10 mg/kg), animal models (Zucker diabetic rats vs. db/db mice), or endpoint measurements (fasting glucose vs. HbA1c). Researchers should perform meta-analyses using structured search terms (e.g., "this compound" AND "diabetes model" in PubMed/Embase) to aggregate data. Sensitivity analyses can identify confounding variables, while subgroup stratification (e.g., PPARγ expression levels) clarifies mechanistic inconsistencies .

Q. Basic: What validated analytical methods are suitable for quantifying this compound and its impurities in pharmaceutical formulations?

Reverse-phase HPLC with UV detection (λ = 254 nm) is widely validated for rosiglitazone quantification. A C18 column and mobile phase of acetonitrile:phosphate buffer (pH 3.0, 40:60 v/v) achieve baseline separation. For impurity profiling, forced degradation studies (acid/alkali hydrolysis, oxidative stress) coupled with mass spectrometry identify degradation products. Method validation should adhere to ICH Q2(R1) guidelines, including linearity (1–50 µg/mL), precision (%RSD < 2%), and accuracy (98–102%) .

Q. Advanced: What experimental strategies can elucidate off-target effects of this compound, such as TRPC5 activation and TRPM3 inhibition?

To investigate off-target interactions:

Use patch-clamp electrophysiology in HEK293 cells overexpressing TRPC5/TRPM3 to measure ion currents post-treatment (EC₅₀: 30 µM for TRPC5; IC₅₀: 9.5 µM for TRPM3).

Employ RNAi knockdown of PPARγ to isolate PPARγ-independent effects.

Validate findings with selective inhibitors (e.g., HC-067047 for TRPM3) in cellular proliferation assays (e.g., A2780 ovarian cancer cells) .

Q. Basic: How should researchers design in vivo studies to evaluate the glucose-lowering effects of this compound?

Use streptozotocin-induced diabetic rats or genetically modified models (e.g., db/db mice). Administer rosiglitazone orally (5 mg/kg/day for 8 weeks) and monitor endpoints:

  • Weekly fasting blood glucose (glucometer).
  • Serum insulin levels (ELISA).
  • Histopathological analysis of pancreatic β-cell morphology.
    Include a positive control (e.g., metformin) and ensure compliance with animal ethics guidelines .

Q. Advanced: What integrative approaches resolve discrepancies between in vitro PPARγ activation and in vivo metabolic outcomes?

Combine transcriptomics (RNA-seq of adipose tissue) and metabolomics (LC-MS plasma profiling) to map PPARγ-driven pathways. Use ChIP-seq to assess PPARγ binding to promoters (e.g., NF-κB) in neuronal or adipocyte models. Cross-reference datasets with clinical trial data (e.g., ADOPT study) to identify translational gaps, such as compensatory mechanisms in insulin signaling .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

  • Use NIOSH-approved PPE : nitrile gloves, lab coats, and safety goggles.
  • Conduct operations in a fume hood to avoid inhalation of fine particles.
  • Store the compound in a locked, dry cabinet at 15–30°C.
  • Dispose of waste via EPA-approved incineration (≥ 850°C) to prevent environmental contamination .

Q. Advanced: How can researchers optimize bioavailability studies for this compound using pharmacokinetic-pharmacodynamic (PK-PD) modeling?

Administer rosiglitazone in solid dispersion formulations to rats and collect serial plasma samples (0–24 hrs).

Quantify plasma concentrations via LC-MS/MS (LOQ: 1 ng/mL).

Fit data to a two-compartment model using software like NONMEM.

Corrogate AUC₀–∞ with glucose AUC in parallel cohorts to establish exposure-response relationships .

Q. Basic: What spectroscopic techniques confirm the structural integrity of this compound in synthetic batches?

  • FT-IR : Validate characteristic peaks (C=O stretch at 1740 cm⁻¹, thiazolidinedione ring vibrations at 1580 cm⁻¹).
  • ¹H NMR (DMSO-d₆): Confirm aromatic protons (δ 7.2–7.8 ppm) and methylene groups (δ 3.5–4.0 ppm).
  • HPLC-UV : Compare retention times with USP reference standards (98–102% purity) .

Q. Advanced: What strategies mitigate batch-to-batch variability in this compound’s bioactivity during large-scale synthesis?

Implement Quality by Design (QbD) :

Define critical quality attributes (CQAs): particle size (≤ 50 µm), polymorphic form (Form I).

Use DoE to optimize reaction parameters (temperature, solvent ratio).

Apply PAT tools (e.g., in-line NIR) for real-time monitoring.

Validate consistency via in vitro PPARγ transactivation assays (EC₅₀: 60 nM) .

Properties

IUPAC Name

5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S.ClH/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSCTTPDKURIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432078
Record name Rosiglitazone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302543-62-0
Record name Rosiglitazone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302543620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rosiglitazone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROSIGLITAZONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3055SS582
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 5-[4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzyl]thiazolidine-2,4-dione (6.0 g) and propan-2-ol (120 ml) was stirred and heated to 50° C. under a nitrogen atmosphere. A solution of hydrogen chloride in propan-2-ol (5-6 N, 5.0 ml) was added and the stirred mixture warmed to 70° C., at which point a clear solution was observed. After cooling to 45° C. over a period of one hour the resulting cloudy solution was warmed to 60° C. and maintained at this temperature for a period of 1 hour. The resulting thick white suspension was cooled to 30° C. and the solid product collected by filtration, washed with propan-2-ol (25 ml) and dried under vacuum, over phosphorus pentoxide for 16 hours to give the title compound as a white crystalline solid (5.7 g).
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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